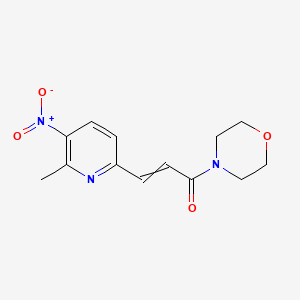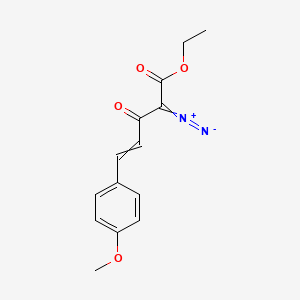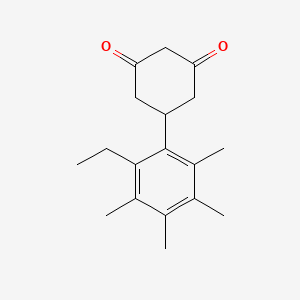![molecular formula C20H19N7O9S2 B14378021 N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine CAS No. 88212-04-8](/img/structure/B14378021.png)
N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonic acid, diazenyl, and imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves multiple steps, starting with the preparation of the diazenyl and hydrazinylidene intermediates. These intermediates are then coupled with the imidazole ring under controlled conditions to form the final compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amines, and substituted imidazole compounds.
Aplicaciones Científicas De Investigación
N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazenyl and imidazole derivatives, such as:
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
88212-04-8 |
|---|---|
Fórmula molecular |
C20H19N7O9S2 |
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[2,4-bis[(4-sulfophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H19N7O9S2/c1-11(28)21-17(19(29)30)10-16-18(26-24-12-2-6-14(7-3-12)37(31,32)33)23-20(22-16)27-25-13-4-8-15(9-5-13)38(34,35)36/h2-9,17H,10H2,1H3,(H,21,28)(H,22,23)(H,29,30)(H,31,32,33)(H,34,35,36)/t17-/m0/s1 |
Clave InChI |
MRGNZUMAFKFMQF-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=C(N=C(N1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=C(N=C(N1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)

![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)


![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)

